molecular formula C21H29BrN2O5S B4108603 2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone

2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone

Cat. No.: B4108603
M. Wt: 501.4 g/mol
InChI Key: PRJBAKNRODMVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

    Electrophiles: Bromine, iodine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The unique structure of this compound makes it suitable for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of functional groups such as bromine and morpholine can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of the morpholine ring and the carbonothioyl group adds to its versatility and potential for use in various fields.

Properties

IUPAC Name

2-[2-bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29BrN2O5S/c1-4-27-18-10-16(21(30)24-11-14(2)29-15(3)12-24)9-17(22)20(18)28-13-19(25)23-5-7-26-8-6-23/h9-10,14-15H,4-8,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJBAKNRODMVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=S)N2CC(OC(C2)C)C)Br)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone
Reactant of Route 2
Reactant of Route 2
2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone
Reactant of Route 3
Reactant of Route 3
2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone
Reactant of Route 4
Reactant of Route 4
2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone
Reactant of Route 5
Reactant of Route 5
2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone
Reactant of Route 6
Reactant of Route 6
2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.